molecular formula C18H16O4 B6421695 (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 623117-31-7

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6421695
CAS No.: 623117-31-7
M. Wt: 296.3 g/mol
InChI Key: XTMODEYGCSZTKP-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2-methoxybenzaldehyde with 6-ethoxy-2,3-dihydro-1-benzofuran-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-21-13-8-9-14-16(11-13)22-17(18(14)19)10-12-6-4-5-7-15(12)20-2/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMODEYGCSZTKP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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